molecular formula C14H16N2O2 B015739 N-Boc-b-nornicotryine CAS No. 215187-35-2

N-Boc-b-nornicotryine

Cat. No.: B015739
CAS No.: 215187-35-2
M. Wt: 244.29 g/mol
InChI Key: GAZXWECQNOAQME-UHFFFAOYSA-N
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Description

N-Boc-b-nornicotryine, also known by its IUPAC name tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate, is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-b-nornicotryine is typically synthesized through the protection of the amine group in b-nornicotryine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The reaction conditions are mild, and the product is obtained in high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is typically purified by recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-b-nornicotryine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

N-Boc-b-nornicotryine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-b-nornicotryine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

N-Boc-b-nornicotryine can be compared with other Boc-protected amines, such as N-Boc-tryptamine and N-Boc-aniline . While all these compounds share the Boc-protected amine group, this compound is unique due to its pyrrole and pyridine rings, which confer distinct reactivity and biological activity. Similar compounds include:

  • N-Boc-tryptamine
  • N-Boc-aniline
  • N-Boc-pyrrolidine

These compounds are used in similar applications but differ in their structural features and specific reactivities.

Properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXWECQNOAQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399074
Record name N-Boc-b-nornicotryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215187-35-2
Record name N-Boc-b-nornicotryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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